1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one - 303988-00-3

1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Catalog Number: EVT-2951851
CAS Number: 303988-00-3
Molecular Formula: C17H16ClNO
Molecular Weight: 285.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Beckmann Rearrangement: This reaction involves the conversion of oximes to amides, and it has been successfully employed in the synthesis of benzazepinones []. The reaction proceeds through the formation of an intermediate oxime, followed by rearrangement in the presence of an acid catalyst.
  • Cyclization Reactions: These reactions involve the formation of the seven-membered azepine ring through intramolecular cyclization of appropriately substituted starting materials []. Various cyclization strategies, such as Friedel-Crafts reactions and ring-closing metathesis, can be employed depending on the desired substitution pattern.
  • Multi-step Syntheses: More complex benzazepinone derivatives often require multi-step synthetic routes involving a combination of different reactions [, , ]. These routes typically involve the construction of the core benzazepinone scaffold followed by the introduction of desired substituents through various chemical transformations.
Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atom in the azepine ring can be alkylated with various alkyl halides or other alkylating agents to introduce different substituents []. This modification can alter the compound's lipophilicity and binding affinity towards biological targets.
  • Derivatization of the Ketone Group: The ketone group can be transformed into other functional groups, such as alcohols, amines, or oximes, through reduction, amination, or oximation reactions []. These modifications can alter the compound's reactivity and introduce new functionalities for further derivatization.
Mechanism of Action
  • Platelet-Activating Factor (PAF) Receptor: Benzazepinones have shown promise as PAF antagonists, potentially beneficial in treating inflammatory and allergic conditions [, ]. These compounds bind to the PAF receptor and block the binding of PAF, preventing its downstream signaling effects.
  • Peripheral Benzodiazepine Receptor (PBR): Certain benzazepinones exhibit affinity for the PBR, which is involved in various cellular processes, including mitochondrial function and steroidogenesis []. Modulating PBR activity with benzazepinones could be beneficial in treating conditions associated with mitochondrial dysfunction or altered steroid hormone levels.
Applications
  • Medicinal Chemistry: These compounds are valuable scaffolds for developing new drugs due to their diverse biological activities [, , ]. Their ability to modulate various receptors and enzymes makes them attractive targets for treating a wide range of diseases, including inflammatory disorders, cardiovascular diseases, and cancer.
  • Chemical Biology: Benzazepinones can serve as useful tools to investigate biological pathways and processes []. By designing and synthesizing benzazepinones with specific structural features, researchers can probe the structure and function of biological targets, such as receptors and enzymes.
  • Materials Science: Some benzazepinone derivatives have shown potential applications in materials science, particularly in the development of new polymers and materials with unique optical and electronic properties [].

2-Methyl-1-phenylimidazo[4,5-c]pyridine

Compound Description: This compound, abbreviated as 2 in the paper, exhibits moderate antagonist activity against platelet-activating factor (PAF) with an IC50 of 840 nM. []

Relevance: While not directly structurally similar to 1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, this compound serves as a lead compound for developing novel PAF antagonists. The research focuses on modifying this core structure to enhance potency and selectivity, eventually leading to the discovery of benzodiazepine and benzazepine derivatives, which are structurally more similar to 1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. []

2,3-Dihydro-1-methyl-4-[4-(2-methylimidazo[4,5-c]pyrid-1-yl)phenyl]-1H-[1,5]benzodiazepin-2-one

Compound Description: Identified as compound 14 in the study, this [, ]benzodiazepine derivative demonstrates potent PAF antagonist activity with an IC50 of 4.9 nM in vitro and an ED50 of 0.03 mg/kg po in vivo. []

Relevance: This compound represents a significant advancement in the development of potent PAF antagonists, incorporating the 2-methyl-1-phenylimidazo[4,5-c]pyridine moiety within a benzodiazepine scaffold. The presence of the benzodiazepine ring system makes it structurally related to 1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, albeit with different substituents and a different ring size. []

7,8-Dichloro-1-methyl-4-[4-(methylimidazo[4,5-c]pyrid-1-yl)phenyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Compound Description: This benzazepine derivative (compound 21 in the paper) exhibits exceptionally potent PAF antagonist activity with an IC50 of 0.5 nM in vitro and an ED50 of 0.03 mg/kg po in vivo. []

Relevance: This compound is highly relevant to 1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one due to the shared benzazepin-2-one core structure. While differing in the substituents on the benzene ring and the nitrogen atom of the benzazepine ring, the core structure similarity highlights the potential for developing PAF antagonists based on the 1-benzazepin-2-one scaffold, like 1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. []

(3R,4S)-cis-1-[2-[[3-[[3-[4,4-difluoro-3a,4-dihydro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacen-3-yl]propionyl]amino]propyl]amino]ethyl]-1,3,4,5-tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)-2H-1-benzazepin-2-one

Compound Description: This compound, abbreviated as DMBODIPY-BAZ in the paper, is a fluorescent diltiazem analogue used to investigate the binding domains of L-type calcium channels. []

Relevance: This compound shares the 1,3,4,5-tetrahydro-3-hydroxy-2H-1-benzazepin-2-one core structure with 1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. The study focuses on its interaction with L-type calcium channels, which are known to be modulated by 1,4-dihydropyridines. This research suggests a potential link between the activity of 1-benzazepin-2-one derivatives and L-type calcium channels, although the specific activity of 1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one on these channels is not explored. []

2,3,4,5-Tetrahydro-7-hydroxy-8-methoxy-1-benzazepin-5-one

Compound Description: This benzazepine derivative was synthesized as a structural analog of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one. []

Relevance: Although this compound possesses a seven-membered ring in its structure, it shares the core benzazepin-5-one moiety with 1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This structural similarity highlights the exploration of various benzazepine derivatives for potential biological activities, emphasizing the importance of the benzazepine scaffold in medicinal chemistry. []

Properties

CAS Number

303988-00-3

Product Name

1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

IUPAC Name

1-[(3-chlorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one

Molecular Formula

C17H16ClNO

Molecular Weight

285.77

InChI

InChI=1S/C17H16ClNO/c18-15-8-3-5-13(11-15)12-19-16-9-2-1-6-14(16)7-4-10-17(19)20/h1-3,5-6,8-9,11H,4,7,10,12H2

InChI Key

FPQSQSYIVWZIFQ-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC(=CC=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.